3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1375066-98-0
VCID: VC3026292
InChI: InChI=1S/C9H10ClFO2S2/c10-15(12,13)7-1-6-14-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
SMILES: C1=CC(=CC=C1F)SCCCS(=O)(=O)Cl
Molecular Formula: C9H10ClFO2S2
Molecular Weight: 268.8 g/mol

3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride

CAS No.: 1375066-98-0

Cat. No.: VC3026292

Molecular Formula: C9H10ClFO2S2

Molecular Weight: 268.8 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride - 1375066-98-0

Specification

CAS No. 1375066-98-0
Molecular Formula C9H10ClFO2S2
Molecular Weight 268.8 g/mol
IUPAC Name 3-(4-fluorophenyl)sulfanylpropane-1-sulfonyl chloride
Standard InChI InChI=1S/C9H10ClFO2S2/c10-15(12,13)7-1-6-14-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
Standard InChI Key FNZHXYBDJSKBJI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1F)SCCCS(=O)(=O)Cl
Canonical SMILES C1=CC(=CC=C1F)SCCCS(=O)(=O)Cl

Introduction

Chemical Identity and Basic Properties

3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride, identified by CAS Number 1375066-98-0, is an organosulfur compound characterized by a unique structural arrangement of a 4-fluorophenyl group attached to a propane backbone via a sulfur atom, with a sulfonyl chloride group positioned at the opposite end of the chain. This chemical configuration confers specific reactivity patterns that make it valuable in synthetic applications.

The compound possesses the following fundamental properties:

PropertyValue
CAS Number1375066-98-0
Molecular FormulaC9H10ClFO2S2
Molecular Weight268.8 g/mol
IUPAC Name3-(4-fluorophenyl)sulfanylpropane-1-sulfonyl chloride
Synonyms3-((4-Fluorophenyl)thio)propane-1-sulfonyl chloride; 1-Propanesulfonyl chloride, 3-[(4-fluorophenyl)thio]-
InChIInChI=1S/C9H10ClFO2S2/c10-15(12,13)7-1-6-14-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
InChIKeyFNZHXYBDJSKBJI-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1F)SCCCS(=O)(=O)Cl

Table 1. Chemical identity and basic properties of 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride

Structural Characteristics and Physical Properties

Molecular Structure

The compound features a propane backbone with a sulfonyl chloride (-SO2Cl) group at one end and a 4-fluorophenyl sulfanyl group at the other. This dual functionality creates a reactive molecule with distinct chemical behavior. The fluorine substituent on the phenyl ring enhances the compound's utility in various synthetic pathways, particularly in pharmaceutical development where fluorinated compounds often exhibit improved pharmacokinetic properties.

Physical Properties

3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride exhibits the following physical characteristics:

Physical PropertyValue
Physical StateSolid at room temperature
Boiling Point360.8±27.0 °C (Predicted)
Density1.41±0.1 g/cm3 (Predicted)
AppearanceNot specified in literature
SolubilityTypically soluble in organic solvents such as dichloromethane, acetone, and other non-protic organic solvents

Table 2. Physical properties of 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride

Applications in Organic Synthesis

Sulfonylation Reactions

The primary application of 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride is in sulfonylation reactions. The compound belongs to the sulfonyl chloride class, known for its high reactivity toward nucleophiles, particularly amines. This reactivity makes it valuable in the synthesis of sulfonamides, which are important structural motifs in many pharmaceutical compounds .

Building Block for Complex Molecules

Synthesis Methods and Related Chemistry

Alternative Synthesis Pathways

Several alternative approaches to sulfonyl chlorides are described in the literature:

Structural Analogs and Comparative Studies

Comparison with Related Compounds

3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride belongs to a family of structurally related compounds that differ in their substituents or core structure. One notable analog is 3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride (CAS: 1375067-43-8), which contains a chlorine instead of fluorine on the phenyl ring .

CompoundCAS NumberMolecular FormulaMolecular WeightKey Difference
3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride1375066-98-0C9H10ClFO2S2268.76 g/molContains fluorine on phenyl ring
3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride1375067-43-8C9H10Cl2O2S2285.2 g/molContains chlorine on phenyl ring
1-Propanesulfonyl chloride10147-36-1C3H7ClO2S142.6 g/molLacks phenylsulfanyl group

Table 3. Comparison of 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride with structural analogs

Structure-Activity Relationships

The fluorine substituent in 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride likely influences its chemical reactivity compared to chlorinated or non-halogenated analogs. Fluorinated compounds typically exhibit:

  • Altered electronic properties due to fluorine's high electronegativity

  • Different hydrogen bonding capabilities

  • Modified lipophilicity and metabolic stability

  • Potential enhancement of biological activity when incorporated into pharmacologically active molecules

SupplierContact InformationProduct Details
LIFE CHEMICALS (formerly I.F. Lab)Tel: 1 905 634 5212, Email: vasily.pinchuk@lifechemicals.comCatalog number not specified

Table 4. Commercial suppliers of 3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride

It should be noted that the compound's availability may be subject to restrictions due to patent laws and regulations, as is common with specialized research chemicals.

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